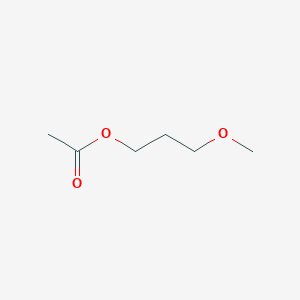

![molecular formula C12H15N5O2S B2838849 N-allyl-2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide CAS No. 922052-00-4](/img/structure/B2838849.png)

N-allyl-2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

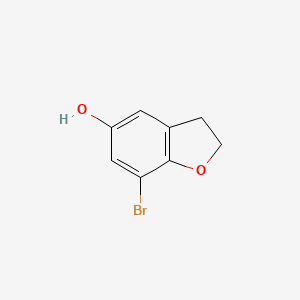

The compound is a derivative of 1,2,4-triazolo[4,3-a]pyrimidine, which is a type of heterocyclic compound . Heterocyclic compounds are cyclic compounds that have atoms of at least two different elements as members of its rings . They are known to show versatile biological activities and are capable of binding in the biological system with a variety of enzymes and receptors .

Synthesis Analysis

While the specific synthesis process for this compound is not available, compounds of similar structure are often synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .Scientific Research Applications

Synthesis and Insecticidal Applications

This compound is used as a precursor for synthesizing various heterocycles, such as pyrrole, pyridine, and triazolo[1,5-a]pyrimidine derivatives. The insecticidal efficacy of these compounds was evaluated against the cotton leafworm, showcasing their potential in agricultural pest control (Fadda et al., 2017).

Antimicrobial and Antitumor Properties

Derivatives of triazolo[1,5-a]pyrimidine are recognized for their antitumor, antiviral, and antimicrobial activities. Research into these derivatives aims to develop new therapeutic agents with these properties, contributing to the field of medicinal chemistry (Fizer et al., 2013).

Potential Antiasthma Agents

The synthesis of 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines has revealed their activity as mediator release inhibitors, indicating their potential use as antiasthma agents. This application highlights the compound's relevance in developing new treatments for asthma (Medwid et al., 1990).

Amplifiers of Phleomycin

The compound has been identified as an amplifier of phleomycin against E. coli, suggesting its utility in enhancing antibiotic efficacy. This application is significant in addressing antibiotic resistance and developing more effective antibacterial treatments (Brown et al., 1978).

Synthesis of Anticancer Agents

The compound serves as a building block in the synthesis of heteroarylindoles with potential anticancer activity. This research contributes to the ongoing search for new cancer therapies, highlighting the chemical's role in the discovery of novel anticancer compounds (Abdelhamid et al., 2016).

Mechanism of Action

properties

IUPAC Name |

2-[(5-ethyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-prop-2-enylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O2S/c1-3-5-13-10(19)7-20-12-16-15-11-14-9(18)6-8(4-2)17(11)12/h3,6H,1,4-5,7H2,2H3,(H,13,19)(H,14,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRFWSSJCHRCFSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)NC2=NN=C(N12)SCC(=O)NCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

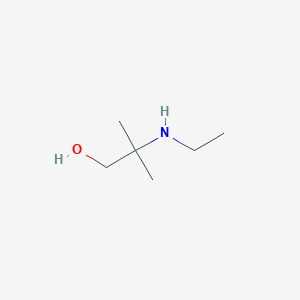

![N-[1-(3-Methylphenyl)cyclobutyl]prop-2-enamide](/img/structure/B2838768.png)

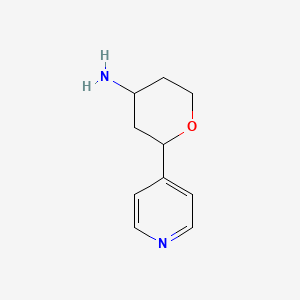

![3-(2-Fluorophenyl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)propanamide](/img/structure/B2838773.png)

![N-(4-methoxybenzyl)-2-(4-oxo-1-(p-tolyl)-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2838774.png)

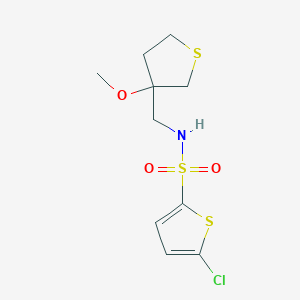

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide](/img/structure/B2838776.png)

![3-methoxy-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)propan-1-one](/img/structure/B2838780.png)

![Ethyl 2-[2-(2,4-dichlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2838787.png)